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Introduction
L-Tyrosine aminotransferase (TAT), also known as tyrosine transaminase, is a pyridoxal

phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism.[1][2] It

catalyzes the first and rate-limiting step in the catabolism of L-tyrosine, transferring the amino

group from tyrosine to α-ketoglutarate to form p-hydroxyphenylpyruvate and L-glutamate.[1][2]

This enzymatic reaction is central to the overall process of tyrosine degradation. Dysregulation

of TAT activity is associated with metabolic disorders such as tyrosinemia type II, making the

enzyme a subject of interest in biomedical research and a potential target for therapeutic

intervention.[3][4]

These application notes provide detailed protocols for the enzymatic assay of L-Tyrosine
aminotransferase activity, suitable for inhibitor screening and kinetic studies. The primary

method described is a continuous spectrophotometric assay, which offers sensitivity and ease

of use.

Signaling Pathway
L-Tyrosine aminotransferase is the initial enzyme in the tyrosine catabolism pathway. The

product of the TAT-catalyzed reaction, 4-hydroxyphenylpyruvate, is further metabolized through

a series of enzymatic steps, ultimately yielding fumarate and acetoacetate, which can then

enter the citric acid cycle for energy production.[1][5]
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Figure 1: Tyrosine Catabolism Pathway

Quantitative Data Summary
The following table summarizes key quantitative data for L-Tyrosine aminotransferase activity.

These values can vary depending on the enzyme source and assay conditions.
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Parameter Value Enzyme Source
Notes and
Reference

Km for L-Tyrosine 3.5 ± 0.9 mM Leishmania donovani
Optimal activity at pH

8.0 and 50°C.

Km for Pyridoxal-5'-

phosphate (PLP)
23.59 ± 3.99 µM Leishmania donovani

The phosphate group

is vital for enzyme

activity.

Vmax
11.7 ± 1.5 µmol/min/

µg
Leishmania donovani

kcat 83 s⁻¹ Human (recombinant)

With Tyr/α-

ketoglutarate

substrate pair.[3]

Optimal pH 8.0 Leishmania donovani

Optimal Temperature 50 °C Leishmania donovani

IC50 (Phenelzine) 50 µM Rat liver homogenate
Phenelzine acts as an

inhibitor.[6]

Ki (β-N-oxalyl-L-α,β-

diaminopropionic acid)
2.0 ± 0.1 mM Not specified

Non-competitive

inhibition with respect

to tyrosine.[7]

Experimental Protocols
Principle of the Assay
The activity of L-Tyrosine aminotransferase can be determined using a continuous

spectrophotometric assay. This method relies on a coupled-enzyme reaction where the

production of p-hydroxyphenylpyruvate is linked to the oxidation of NADH, which can be

monitored by the decrease in absorbance at 340 nm.[8]

Experimental Workflow
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Figure 2: Experimental Workflow

Materials and Reagents
L-Tyrosine

α-Ketoglutarate (α-KG)

Pyridoxal-5'-phosphate (PLP)

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

L-Lactic dehydrogenase (LDH)
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Potassium phosphate buffer (pH 7.5)

Enzyme sample (e.g., purified TAT, cell lysate)

Spectrophotometer capable of reading at 340 nm

Cuvettes or 96-well UV-transparent plates

Reagent Preparation
Potassium Phosphate Buffer (100 mM, pH 7.5): Prepare a 100 mM solution of potassium

phosphate and adjust the pH to 7.5.

L-Tyrosine Stock Solution (20 mM): Dissolve L-Tyrosine in the potassium phosphate buffer.

Gentle heating may be required to fully dissolve.

α-Ketoglutarate Stock Solution (100 mM): Dissolve α-KG in the potassium phosphate buffer.

PLP Stock Solution (1 mM): Dissolve PLP in the potassium phosphate buffer. Store

protected from light.

NADH Stock Solution (10 mM): Dissolve NADH in the potassium phosphate buffer. Prepare

fresh daily.

LDH Stock Solution (1000 units/mL): Commercially available. Dilute in potassium phosphate

buffer as needed.

Sample Preparation
Tissue Homogenates: Homogenize tissues in a suitable lysis buffer (e.g., potassium

phosphate buffer with protease inhibitors). Centrifuge to remove cellular debris and collect

the supernatant.

Cell Lysates: Harvest cells and lyse them using sonication or a suitable lysis buffer.

Centrifuge to pellet debris and use the clear supernatant for the assay.

Purified Enzyme: Dilute the purified enzyme to the desired concentration in potassium

phosphate buffer.
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Assay Protocol (Spectrophotometric)
Set the spectrophotometer to 340 nm and the temperature to 37°C.

In a cuvette, prepare the reaction mixture with the following components in the specified final

concentrations:

Potassium Phosphate Buffer (pH 7.5): to a final volume of 1 mL

α-Ketoglutarate: 10 mM

PLP: 0.1 mM

NADH: 0.2 mM

LDH: 10 units/mL

Enzyme sample (adjust volume for linear reaction rate)

Mix gently and pre-incubate the mixture for 5 minutes at 37°C to allow the temperature to

equilibrate and to record any background NADH oxidation.

Initiate the reaction by adding L-Tyrosine to a final concentration of 2 mM.

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

Record the rate of absorbance change (ΔA340/min).

Calculation of Enzyme Activity
The activity of L-Tyrosine aminotransferase is calculated using the Beer-Lambert law. The

molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Enzyme Activity (U/mL) = (ΔA340/min) / (6.22 * path length (cm)) * (Total reaction volume (mL)

/ Enzyme volume (mL))

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the

conversion of 1 µmol of substrate per minute under the specified assay conditions.
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Controls
Blank: A reaction mixture without the enzyme sample to measure the rate of non-enzymatic

NADH oxidation.

Negative Control: A reaction mixture without L-Tyrosine to ensure that the observed activity

is substrate-dependent.

Positive Control (for inhibitor screening): A known inhibitor of TAT, such as phenelzine, can

be included to validate the assay's ability to detect inhibition.[6]

Fluorometric Assay Protocol
For higher sensitivity, a fluorometric assay can be employed. This assay measures the

production of glutamate, which is then used in a coupled enzymatic reaction to generate a

fluorescent product.[9] Commercial kits are available for this purpose and their specific

protocols should be followed. The general principle involves the transamination of tyrosine by

TAT to produce glutamate. The glutamate then reacts with a developer and an enzyme mix to

convert a non-fluorescent probe into a fluorescent product, which can be measured at its

specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]

Conclusion
The provided protocols offer robust and reliable methods for measuring L-Tyrosine
aminotransferase activity. The spectrophotometric assay is a classic and widely used method

suitable for most applications. For studies requiring higher sensitivity, the fluorometric assay

presents a viable alternative. Careful optimization of enzyme concentration and substrate

concentrations may be necessary to ensure that the reaction rate is linear and within the

detection limits of the instrument. These assays are valuable tools for characterizing the kinetic

properties of TAT and for high-throughput screening of potential modulators of its activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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